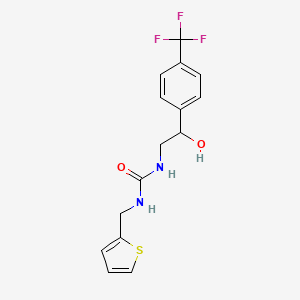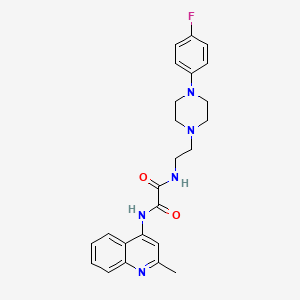
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. THU belongs to the class of urea derivatives and has been shown to exhibit promising anticancer properties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Ureas and Hydroxamic Acids : The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a methodology for the synthesis of ureas from carboxylic acids. This process enables the conversion of carboxylic acid to urea in one pot under mild conditions, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).
Formation of Hydrogels : The study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates its ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion identity, highlighting a method for adjusting the physical properties of hydrogels for potential applications in materials science (Lloyd & Steed, 2011).
Biological Activity and Pharmaceutical Applications
- Neuropeptide Y5 Receptor Antagonists : Research on trisubstituted phenyl urea derivatives has identified compounds with potent in vitro activity against the neuropeptide Y5 (NPY5) receptor, a target of interest for obesity and metabolic disorder treatments. The compounds act as antagonists and were optimized for potency, demonstrating significant potential for pharmaceutical development (Fotsch et al., 2001).
Metabolism and Pharmacokinetics
- Metabolism of Soluble Epoxide Hydrolase Inhibitor : The in vitro and in vivo metabolism study of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent soluble epoxide hydrolase inhibitor, provides insights into its metabolic pathways. This understanding is crucial for evaluating the safety and effectiveness of such inhibitors in modulating inflammation and protecting against various diseases (Wan et al., 2019).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-5-3-10(4-6-11)13(21)9-20-14(22)19-8-12-2-1-7-23-12/h1-7,13,21H,8-9H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTQOVVTAOATED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2385414.png)
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)